molecular formula C22H21ClN2O5S B2662302 (6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251568-38-3

(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2662302
CAS No.: 1251568-38-3
M. Wt: 460.93
InChI Key: QQWYIXMCNZJIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazine derivative characterized by a 1,1-dioxido (sulfone) group at the thiazine ring, a 6-chloro substituent, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The piperidin-1-yl methanone group at the 2-position introduces a tertiary amine functionality, which may enhance solubility and influence receptor binding. Such structural features are often associated with bioactivity in antimicrobial, anti-inflammatory, or enzyme-inhibitory contexts .

Properties

IUPAC Name

[6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c23-15-4-7-20-17(12-15)25(16-5-6-18-19(13-16)30-11-10-29-18)14-21(31(20,27)28)22(26)24-8-2-1-3-9-24/h4-7,12-14H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWYIXMCNZJIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , with the CAS number 1251568-38-3, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN2O5SC_{22}H_{21}ClN_{2}O_{5}S with a molecular weight of 460.9 g/mol. The structure features a chloro-substituted benzothiazine core linked to a piperidine moiety and a benzo[dioxin] unit, which may contribute to its pharmacological properties.

PropertyValue
CAS Number1251568-38-3
Molecular FormulaC22H21ClN2O5S
Molecular Weight460.9 g/mol

Anticonvulsant Activity

Research has indicated that compounds containing similar structural motifs exhibit anticonvulsant properties. A study evaluating related sulfamide derivatives demonstrated significant anticonvulsant activity in animal models. For instance, compounds with similar piperidine and dioxin structures showed efficacy in the maximal electroshock (MES) test .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)Neurotoxicity (%)
Compound A1200
Compound B19925
(6-chloro...)TBDTBD

Anti-inflammatory Properties

The compound's benzothiazine framework suggests potential anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. In vitro studies have shown that related benzothiazine derivatives can reduce TNF-alpha and IL-6 levels in macrophages .

Antibacterial Activity

Preliminary studies on derivatives of the compound indicate antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, zinc complexes derived from thiocyanate and azide ligands exhibited notable antibacterial activity . This suggests that the structural components of (6-chloro...) may confer similar effects.

Case Studies

A case study involving a series of piperidine-containing compounds demonstrated that modifications at specific positions could enhance biological activity. The introduction of halogen substituents was found to improve potency against certain bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(5Z)-3-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) Structural Differences: Contains a thiazolidinone core instead of a sulfonated benzothiazine. The 2-thioxo group contrasts with the 1,1-dioxido group in the target compound. Synthesis: Lower yield (7%) compared to benzothiazine derivatives (e.g., 72% for compounds in ), likely due to the complexity of the thiazolidinone ring formation . Bioactivity: Thiazolidinones are known for antimicrobial and anticancer properties, but the sulfone in the target compound may enhance oxidative stability and enzyme affinity .

6-(3-((E)-2,3-Dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g/4h) Structural Differences: Features a thiazepin ring fused to a benzene ring and a pyridazinone group. Lacks the sulfone and piperidinyl methanone moieties. Physical Properties: Melting point (192°C) is comparable to sulfonated benzothiazines, but the absence of a sulfone group may reduce polarity . Spectral Data: IR spectra of 4g/4h show N–H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹), whereas the target compound’s sulfone group would exhibit strong S=O stretches (~1300–1150 cm⁻¹) .

2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Structural Differences: Incorporates an oxadiazole ring and a methylpiperidinyl group. The sulfanyl (S–) linker contrasts with the sulfone in the target compound. Bioactivity: Oxadiazoles are associated with antimicrobial and enzyme-inhibitory activities. The sulfone in the target compound may offer superior metabolic stability compared to the sulfanyl group .

Physicochemical and Spectral Comparison

Property Target Compound Compound 9m Compound 4g/4h
Core Structure Benzothiazine-1,1-dioxide Thiazolidinone Thiazepin-pyridazinone
Key Substituents Cl, Dihydrodioxin, Piperidinyl Dihydrodioxin, Thioxo Cl, Dihydrothiazepin
Melting Point Not reported Not reported 192°C
IR Signatures S=O (~1300–1150 cm⁻¹) C=S (~1200 cm⁻¹) C=O (~1650 cm⁻¹)
Synthetic Yield Not reported 7% 72%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, coupling a benzo[b][1,4]thiazine precursor (e.g., 6-chloro-4H-benzo[b][1,4]thiazine-1,1-dioxide) with a 2,3-dihydrobenzo[b][1,4]dioxin derivative via nucleophilic substitution or cross-coupling reactions. outlines analogous procedures using dioxane as a solvent, triethylamine (TEA) as a base, and heating at 80°C for 8 hours. Post-reaction purification via silica gel chromatography is critical . Optimize yields by adjusting stoichiometry, reaction time (8–12 hours), and temperature (70–90°C). Monitor intermediates using TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For NMR, deuterated dimethyl sulfoxide (DMSO-d6_6) or chloroform (CDCl3_3) is suitable. Key diagnostic signals include:

  • The piperidinyl methanone carbonyl at ~165–170 ppm in 13C^{13}C-NMR.
  • Aromatic protons in the 6.5–8.0 ppm range (1H^1H-NMR).
    Discrepancies in integration (e.g., overlapping peaks) may require 2D NMR (COSY, HSQC) . HRMS should confirm the molecular ion ([M+H]+^+) within 3 ppm error.

Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for biological assays?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid). Purity ≥95% is standard for in vitro studies. For in vivo work, aim for ≥98% (validated by UV detection at 254 nm). Residual solvents (e.g., dioxane, THF) must comply with ICH guidelines (<100 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity for target proteins?

  • Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For docking (AutoDock Vina, Schrödinger Suite):

  • Prepare the protein target (PDB ID) by removing water and adding hydrogens.
  • Generate ligand conformers with OpenBabel.
  • Validate docking poses using MM/GBSA binding energy calculations.
    Cross-reference with experimental IC50_{50} values to refine models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4), and incubation times.
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate via orthogonal methods : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .

Q. How can the compound’s metabolic stability be assessed in preclinical models, and what modifications improve pharmacokinetics?

  • Methodological Answer :

  • In vitro microsomal stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Replace labile esters with amides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Experimental validation : Use a shake-flask method with UV quantification. Prepare saturated solutions in PBS (pH 7.4) and DMSO, filter (0.22 µm), and measure concentration.
  • Computational prediction : Apply the General Solubility Equation (GSE) using LogP (ClogP ~3.5) and melting point (estimated 200–220°C) .

Experimental Design Considerations

Q. What in silico and in vitro assays are recommended for prioritizing analogs during structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • In silico filtering : Use QSAR models (e.g., Random Forest) trained on bioactivity data (ChEMBL). Exclude analogs with PAINS alerts.
  • In vitro triaging : Screen for cytotoxicity (CC50_{50}) in HEK293 cells before testing target-specific activity. Prioritize compounds with selectivity indices >10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.